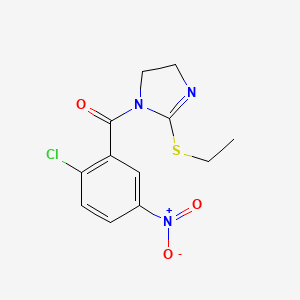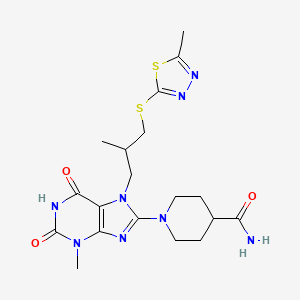
(2-Chloro-5-nitrophenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-nitrophenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research on similar compounds emphasizes the importance of novel synthesis methods, such as microwave-assisted synthesis, which offers advantages like higher yields, eco-friendliness, and reduced reaction times. For instance, novel pyrazoline and benzimidazole derivatives have been synthesized using microwave irradiation, demonstrating significant anti-inflammatory and antibacterial activities. These methods highlight the potential for developing new therapeutic agents through efficient and environmentally friendly synthesis techniques (Ravula et al., 2016).
Antimicrobial and Antiviral Potential
Substituted benzimidazoles and related compounds have been evaluated for their antimicrobial and antiviral activities, indicating that specific derivatives could serve as promising leads for the development of new antifungal and antiviral agents. Such studies underscore the critical role of chemical synthesis in expanding the arsenal of drugs against infectious diseases (Sharma et al., 2009).
Advanced Material Science Applications
The synthesis of complex derivatives, including those incorporating benzimidazole or pyrazoline structures, contributes to material science, where these compounds find applications in electronic, optical, and thermal properties exploration. For example, oligobenzimidazoles have been synthesized and analyzed for their electrochemical, electrical, optical, and thermal characteristics, highlighting their potential in developing new materials with specific desired properties (Anand & Muthusamy, 2018).
Potential in Imaging and Diagnostics
Derivatives of similar chemical structures have been explored as potential agents for imaging in medical diagnostics. For instance, novel PET imaging agents targeting specific enzymes in diseases like Parkinson's have been developed, illustrating the broader applicability of such compounds in enhancing disease detection and monitoring (Wang et al., 2017).
Propriétés
IUPAC Name |
(2-chloro-5-nitrophenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S/c1-2-20-12-14-5-6-15(12)11(17)9-7-8(16(18)19)3-4-10(9)13/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQMEKFMBQVCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-nitrophenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)


![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)


![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)
![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)

![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)

![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)
![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)